molecular formula C21H26N2O6S B2676634 Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate CAS No. 497060-58-9

Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate

Cat. No. B2676634
CAS RN: 497060-58-9
M. Wt: 434.51
InChI Key: GMCDNVSDZHKEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate” is a complex organic compound. It contains a phenyl ring, which is a common structure in many organic compounds, and a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains sulfonyl, methoxy, and acetate groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl and piperazine rings would likely contribute to the compound’s rigidity, while the sulfonyl, methoxy, and acetate groups could affect its polarity and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl, methoxy, and acetate groups might increase its solubility in polar solvents .

Scientific Research Applications

Molecular Probes and Fluorescence Studies

One area of application for similar sulfonyl-containing compounds is in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with a dimethylamino group and a sulfonyl group, revealing their strong solvent-dependent fluorescence. These compounds, due to their "push-pull" electron transfer system, serve as ultrasensitive fluorescent molecular probes for studying various biological events and processes, indicating the potential use of similar sulfonyl phenylacetate derivatives in fluorescence-based research (Diwu et al., 1997).

Synthetic Chemistry and Drug Development

In synthetic chemistry, compounds such as 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole have been identified as valuable scaffolds for creating extended oxazoles. Patil and Luzzio (2016) demonstrated how the α-sulfonyl anion reacts smoothly with various alkyl halides, leading to products that could be used in further drug development processes, highlighting the synthetic versatility of sulfonyl-containing compounds (Patil & Luzzio, 2016).

Analytical Chemistry and Ion Capturing

In analytical chemistry, sulfonyl derivatives have been used as probes for ion capturing. Hussain et al. (2020) synthesized molecules such as 2,5-dimethoxy-N′-(phenylsulfonyl)-benzenesulfonohydrazide for the detection of calcium ions. This showcases the utility of sulfonyl phenylacetate derivatives in creating sensitive analytical tools for detecting ions in various samples, indicating their importance in environmental and biochemical assays (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, the piperazine ring might interact with biological receptors or enzymes .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on optimizing its activity, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-13-16(14-21(24)29-3)20(15-19(18)28-2)30(25,26)23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCDNVSDZHKEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate

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